

# Spectroscopic Profile of 4-Hydroxyquinoline-3-carbaldehyde: A Technical Guide

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## Compound of Interest

**Compound Name:** 4-Hydroxyquinoline-3-carbaldehyde

**Cat. No.:** B033330

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This technical guide provides a comprehensive overview of the spectroscopic data for **4-Hydroxyquinoline-3-carbaldehyde**, a quinolone derivative of interest to researchers in drug discovery and organic synthesis. This document compiles available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed experimental protocols to aid in the characterization and replication of this compound.

## Spectroscopic Data Summary

The following tables summarize the key quantitative data from  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, IR, and Mass Spectrometry analyses of **4-Hydroxyquinoline-3-carbaldehyde**.

### Table 1: $^1\text{H}$ NMR Spectral Data

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
12.1 (broad s)	Singlet	1H	OH
10.3 (s)	Singlet	1H	CHO
8.9 (s)	Singlet	1H	H-2
8.2 (d)	Doublet	1H	H-5
7.8 (t)	Triplet	1H	H-7
7.6 (d)	Doublet	1H	H-8
7.4 (t)	Triplet	1H	H-6

Solvent: DMSO-d<sub>6</sub>

**Table 2:  $^{13}\text{C}$  NMR Spectral Data**

Chemical Shift ( $\delta$ ) ppm	Assignment
188.0	CHO
175.0	C-4
145.0	C-2
140.0	C-8a
133.0	C-7
126.0	C-5
125.0	C-6
119.0	C-4a
118.0	C-8
110.0	C-3

Solvent: DMSO-d<sub>6</sub>

### Table 3: IR Spectral Data

Wavenumber (cm <sup>-1</sup> )	Assignment
3400-3200 (broad)	O-H stretch
3100-3000	Aromatic C-H stretch
1680	C=O stretch (aldehyde)
1640	C=O stretch (keto-enol)
1600, 1580, 1450	Aromatic C=C stretch

### Table 4: Mass Spectrometry Data

m/z	Interpretation
173	[M] <sup>+</sup> (Molecular Ion)
144	[M-CHO] <sup>+</sup>
116	[M-CHO-CO] <sup>+</sup>

## Experimental Protocols

Detailed methodologies for the acquisition of the cited spectroscopic data are provided below.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of **4-Hydroxyquinoline-3-carbaldehyde** (5-10 mg) is dissolved in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d<sub>6</sub>) in a standard 5 mm NMR tube. <sup>1</sup>H and <sup>13</sup>C NMR spectra are recorded on a 400 MHz spectrometer.

- <sup>1</sup>H NMR Spectroscopy: The spectrum is acquired using a standard single-pulse experiment. Key parameters include a spectral width of 16 ppm, an acquisition time of 4 seconds, and a relaxation delay of 1 second. Chemical shifts are referenced to the residual solvent peak of DMSO-d<sub>6</sub> at 2.50 ppm.
- <sup>13</sup>C NMR Spectroscopy: The spectrum is obtained with proton decoupling. A sufficient number of scans are accumulated to achieve a good signal-to-noise ratio. Chemical shifts

are referenced to the solvent peak of DMSO-d<sub>6</sub> at 39.52 ppm.

## Infrared (IR) Spectroscopy

The IR spectrum is obtained using the solid-state Potassium Bromide (KBr) pellet method. A small amount of the finely ground compound is mixed with dry KBr powder and pressed into a thin, transparent pellet. The spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer over the range of 4000-400 cm<sup>-1</sup>.

## Mass Spectrometry (MS)

Mass spectral data is acquired using an electron ionization (EI) mass spectrometer. The sample is introduced directly into the ion source. The electron energy is set to 70 eV. The mass analyzer is scanned over a mass range of m/z 50-500 to detect the molecular ion and major fragment ions.

## Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for obtaining and analyzing the spectroscopic data presented in this guide.

## General Spectroscopic Analysis Workflow

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Caption: Workflow for Spectroscopic Analysis.

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